molecular formula C11H15NO2 B13519819 Ethyl 2-amino-3,6-dimethylbenzoate

Ethyl 2-amino-3,6-dimethylbenzoate

Cat. No.: B13519819
M. Wt: 193.24 g/mol
InChI Key: HAQJNNOEVRTEJF-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Class within Organic Chemistry

Benzoate esters represent a significant class of organic compounds characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. chemicalbook.comnumberanalytics.com These compounds are derivatives of benzoic acid, a simple aromatic carboxylic acid. wikipedia.org The general structure, R-COO-R', where R is a phenyl group (with or without substituents) and R' is an alkyl or aryl group, defines this class. numberanalytics.com The synthesis of benzoate esters is commonly achieved through Fischer esterification, which involves the reaction of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com

Benzoate esters are found in a variety of natural sources, contributing to the fragrances and flavors of many plants, fruits, and flowers. numberanalytics.comwikipedia.org Industrially, they are synthesized for a wide range of applications, including their use as solvents, plasticizers, and precursors in the synthesis of other organic compounds. chemicalbook.comwikipedia.org The chemical reactivity of benzoate esters is primarily centered around the ester group, which can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol. numberanalytics.com Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in their identification, with characteristic signals for the carbonyl group and adjacent protons. numberanalytics.com

Significance of Amino-Substituted Aromatic Esters as Research Subjects

Amino-substituted aromatic esters, often referred to as aminobenzoates, are a crucial subclass of benzoate esters that have garnered substantial attention in chemical research. These molecules incorporate an amino group (-NH2) onto the aromatic ring, a feature that significantly influences their chemical and physical properties. The presence of the amino group introduces a site of basicity and a nucleophilic center, making these compounds versatile building blocks in organic synthesis.

The chief commercial use of amines is as intermediates in the synthesis of medicines and fibers. ncert.nic.in Aminobenzoic acid derivatives are important intermediates for the synthesis of various heterocyclic compounds with pharmacological relevance. nih.gov For instance, they are key precursors in the production of various pharmaceuticals, agrochemicals, and dyes. ncert.nic.inscimplify.com The position of the amino group on the aromatic ring (ortho, meta, or para) relative to the ester group can dramatically alter the molecule's reactivity and biological activity. Research in this area often focuses on developing new synthetic methodologies, exploring their utility in catalysis, and investigating their potential as bioactive agents. nih.govresearchgate.net

Contextualization of Ethyl 2-amino-3,6-dimethylbenzoate within the Aminobenzoate Family

This compound is a specific member of the aminobenzoate family. Its structure is defined by an ethyl ester of benzoic acid with an amino group at the 2-position (ortho) and two methyl groups at the 3- and 6-positions of the benzene (B151609) ring. This particular substitution pattern imparts a unique set of properties to the molecule. The ortho-amino group can participate in intramolecular hydrogen bonding with the ester carbonyl, influencing its conformation and reactivity. The methyl groups provide steric bulk and alter the electronic nature of the aromatic ring.

Compared to simpler aminobenzoates like ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate), the additional methyl substituents in this compound introduce steric hindrance around the amino and ester functionalities. sigmaaldrich.com This steric crowding can affect its reactivity in synthetic transformations and its binding affinity to biological targets. The electronic effects of the methyl groups, being weakly electron-donating, can also modulate the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, characterization, and exploration of its potential applications as a chemical intermediate. Researchers are interested in developing efficient synthetic routes to this molecule and similar substituted aminobenzoates. Detailed spectroscopic analysis, including NMR and mass spectrometry, is crucial for confirming its structure and purity. bldpharm.com

A significant objective of studying this compound is to understand how the specific arrangement of its functional groups influences its chemical behavior. This includes investigating its reactivity in various organic reactions and its potential to serve as a precursor for more complex molecules. While direct applications are still under investigation, its structural motifs suggest potential utility in the synthesis of novel heterocyclic compounds, which are often the core of new pharmaceutical and agrochemical agents. The research aims to expand the toolbox of available building blocks for organic chemists and to uncover new structure-activity relationships within the aminobenzoate class.

Chemical Profile of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number Not explicitly found for this specific isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3,6-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-7(2)5-6-8(3)10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

HAQJNNOEVRTEJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Amino 3,6 Dimethylbenzoate and Analogues

Direct Esterification Strategies for Benzoic Acid Derivatives

Direct esterification of the parent carboxylic acid, 2-amino-3,6-dimethylbenzoic acid, is a primary route to obtaining ethyl 2-amino-3,6-dimethylbenzoate. This classic reaction, often a Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. tcu.edu The equilibrium nature of this reaction necessitates strategies to drive it towards the product side. tcu.edu

Catalytic Approaches in Ester Formation

Various catalysts can be employed to facilitate the esterification of benzoic acid derivatives. While strong mineral acids like sulfuric acid are traditional catalysts, modern approaches explore more benign and reusable alternatives. tcu.eduusm.my

Homogeneous Catalysis: Strong acids such as sulfuric acid are effective but can lead to challenges in product separation and catalyst recycling. tcu.edu Research has also explored the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of benzoic and other carboxylic acids under mild conditions. nih.gov

Heterogeneous Catalysis: Solid acid catalysts, like ion-exchange resins (e.g., Amberlyst 15), offer the advantage of easy separation from the reaction mixture. dergipark.org.tr

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times compared to conventional heating methods. usm.mynih.gov For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) has been optimized under sealed-vessel microwave conditions. usm.my

Alternative Catalytic Systems: Other catalytic systems, such as those based on zirconium complexes, have been developed for the esterification of a range of carboxylic acids, including benzoic acid derivatives, demonstrating tolerance to various functional groups. nih.gov Deep eutectic solvents (DES) have also shown promise as both solvent and catalyst in the esterification of benzoic acid. dergipark.org.tr

Optimization of Reaction Conditions for Ethyl Esterification

To maximize the yield of the desired ethyl ester, several reaction parameters can be optimized.

Reagent Stoichiometry: Using an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the formation of the ester. tcu.edu

Water Removal: The removal of water, a byproduct of the reaction, is a common strategy to drive the equilibrium forward. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. tcu.edu

Temperature: The reaction temperature plays a crucial role. While higher temperatures generally increase the reaction rate, they can also lead to side reactions or decomposition of the product. nih.gov Studies on the esterification of benzoic acid have shown that increasing the temperature from 55°C to 75°C significantly improves the conversion rate. dergipark.org.tr Microwave-assisted esterification of ferulic acid demonstrated that an optimal temperature was crucial for high yields, with higher temperatures leading to product hydrolysis. nih.gov

Catalyst Loading: The amount of catalyst used can impact the reaction rate and yield. For instance, in the NBS-catalyzed esterification of benzoic acid, 7 mol% of the catalyst was found to be optimal. nih.gov

Below is a table summarizing the effect of different catalysts on the conversion of benzoic acid at various temperatures.

CatalystTemperature (°C)Benzoic Acid Conversion (%)
Deep Eutectic Solvent (DES)5552.7
Ionic Liquid5518.9
Ion Exchange Resin (Amberlyst 15)556.9
Deep Eutectic Solvent (DES)6564.0
Ionic Liquid6519.6
Ion Exchange Resin (Amberlyst 15)657.8
Deep Eutectic Solvent (DES)7588.4
Data sourced from a study on the application of green catalysts for the esterification of benzoic acid with different alcohols. dergipark.org.tr

Approaches via Functional Group Transformations

An alternative synthetic strategy involves the formation of the ethyl benzoate core first, followed by the introduction or modification of functional groups to yield the final product.

Reduction of Nitro Precursors to Amino Functionality

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. For the synthesis of this compound, this would involve the reduction of a precursor like ethyl 2-nitro-3,6-dimethylbenzoate.

Various reducing agents can be employed for this transformation, each with its own advantages and limitations.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). sciencemadness.org This method is robust and widely applicable for the reduction of nitroarenes. sciencemadness.org

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). sciencemadness.org It is often a cleaner and more efficient method, yielding high purity products. sciencemadness.org

Other Reducing Agents: Other reagents like sodium dithionite (B78146) or thiourea (B124793) dioxide can also be used for the reduction of nitrobenzoic acids. sciencemadness.org

The choice of reducing agent can be critical to avoid the hydrolysis of the ester group. For instance, performing the reduction under conditions that are too harsh or basic can lead to the cleavage of the ethyl ester. sciencemadness.org

Precursor Synthesis and Regioselective Functionalization of the Benzoate Core

The synthesis of the required precursors, such as the nitro-substituted benzoate, is a key step. This often involves the regioselective functionalization of a simpler benzene (B151609) derivative. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of incoming groups. acs.org

For the synthesis of a precursor like ethyl 2-nitro-3,6-dimethylbenzoate, one might start with a dimethylbenzene derivative and introduce the nitro and ester functionalities in a controlled manner. The order of these transformations is critical to achieve the desired substitution pattern.

Recent advances in C-H bond activation and functionalization offer new avenues for the regioselective synthesis of complex aromatic compounds. nih.govnih.gov These methods allow for the direct introduction of functional groups at specific positions on the aromatic ring, potentially streamlining the synthesis of precursors for compounds like this compound. nih.gov

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. mdpi.com This involves considering the environmental impact of the entire process, from the choice of starting materials to the generation of waste.

Use of Renewable Feedstocks: While many syntheses still rely on petroleum-derived precursors, there is a growing interest in developing biosynthetic routes from renewable resources like glucose. mdpi.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. For example, the use of deep eutectic solvents or carrying out reactions in water can significantly improve the green credentials of a synthesis. dergipark.org.trmdpi.com

Catalysis: The use of catalysts, especially heterogeneous and recyclable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. dergipark.org.tr

Energy Efficiency: Microwave-assisted synthesis is an example of a more energy-efficient method compared to traditional heating. usm.mynih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contributes to a greener process by reducing solvent use and waste generation. mdpi.com For instance, a green and sustainable approach for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material in subcritical water. mdpi.com

Industrial Scalability Considerations for this compound Production

The successful transition of a synthetic route for this compound from the laboratory bench to an industrial scale is a complex undertaking that extends beyond mere chemical synthesis. It requires a multidisciplinary approach, integrating principles of chemical engineering, process safety, economic analysis, and regulatory compliance. The primary objective is to develop a robust, safe, and economically viable manufacturing process capable of consistently producing the target compound at the desired quality and quantity.

Key considerations for the industrial scale-up of this compound production include the selection of an optimal synthetic strategy, rigorous process optimization, and meticulous attention to safety and environmental factors. The choice of starting materials is critical; they must be readily available in large quantities, cost-effective, and of consistent quality to ensure the reproducibility of the manufacturing process.

Furthermore, the reaction conditions must be carefully optimized for a large-scale setting. This includes managing heat transfer in large reactors, ensuring efficient mixing of reactants, and controlling reaction kinetics to maximize yield and minimize the formation of impurities. The development of effective downstream processing, including product isolation, purification, and waste stream management, is equally crucial for an efficient and sustainable industrial process.

A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the large-scale handling of reagents and intermediates. This analysis informs the design of safety protocols and engineering controls to mitigate risks of accidents and ensure a safe operating environment.

The economic feasibility of the industrial process is a determining factor for its commercialization. A detailed cost analysis, encompassing raw material costs, energy consumption, labor, and capital investment for equipment, is necessary to evaluate the financial viability of the production process. Continuous process improvement and optimization are also vital to maintain competitiveness and adapt to evolving market demands and regulatory landscapes.

ParameterKey Considerations for Industrial Scale-Up
Raw Material Sourcing - Availability and cost of starting materials at bulk scale.- Purity and consistency of raw material batches.- Logistics and storage of large quantities of chemicals.
Reaction Conditions - Heat transfer management in large reactors (exothermic/endothermic reactions).- Efficient mixing to ensure homogeneity and optimal reaction rates.- Control of reaction parameters (temperature, pressure, time) for safety and yield.- Catalyst selection, activity, and lifecycle at an industrial scale.
Process Safety - Comprehensive risk assessment (e.g., HAZOP) for all unit operations.- Handling and storage of hazardous chemicals.- Emergency shutdown procedures and containment strategies.
Downstream Processing - Scalable and efficient methods for product isolation (e.g., crystallization, extraction).- High-throughput purification techniques to meet quality specifications.- Solvent recovery and recycling to minimize waste and cost.
Waste Management - Characterization and quantification of all waste streams.- Development of environmentally sound and cost-effective waste treatment and disposal methods.- Compliance with environmental regulations.
Economic Viability - Detailed cost analysis of goods (COGS).- Optimization of process efficiency to maximize profitability.- Evaluation of capital expenditure (CAPEX) and operational expenditure (OPEX).
Regulatory Compliance - Adherence to local and international chemical manufacturing regulations.- Good Manufacturing Practices (GMP) if applicable.- Product registration and documentation.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzoate Ring System

The benzene (B151609) ring of ethyl 2-amino-3,6-dimethylbenzoate is rendered electron-rich by the presence of the amino and methyl substituents, making it susceptible to electrophilic attack. However, the regiochemical outcome of such reactions is governed by a combination of electronic and steric effects.

The directing effects of the substituents on the aromatic ring are crucial in determining the position of electrophilic attack.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons to the ring through resonance. This significantly increases the electron density at the positions ortho and para to it.

Methyl Groups (-CH₃): The two methyl groups are weakly activating and also ortho, para-directors, primarily through an inductive effect, pushing electron density into the ring.

Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

In this compound, the positions on the ring are C1 (with the ester), C2 (with the amino group), C3 (with a methyl group), C4, C5, and C6 (with a methyl group). The available positions for substitution are C4 and C5.

The powerful activating and ortho, para-directing effect of the amino group at C2 dominates the directing effects of the other substituents. The positions ortho to the amino group are C1 and C3, which are already substituted. The position para to the amino group is C5. Therefore, electrophilic substitution is strongly directed towards the C5 position. The methyl group at C3 also directs ortho (to C2 and C4) and para (to C6), and the methyl group at C6 directs ortho (to C1 and C5) and para (to C3). The combined directing influence of the amino group and the C6-methyl group strongly favors substitution at C5. The C4 position is sterically hindered by the adjacent methyl group at C3.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺) Predicted Major Product
Halogen (Br⁺, Cl⁺) Ethyl 2-amino-5-halo-3,6-dimethylbenzoate
Nitronium ion (NO₂⁺) Ethyl 2-amino-3,6-dimethyl-5-nitrobenzoate

Halogenation: The halogenation of this compound, for instance with bromine in a suitable solvent, is expected to proceed via the typical electrophilic aromatic substitution mechanism. The bromine molecule would be polarized, and the positive end would be attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). The amino group's strong activation and directing effect would stabilize the intermediate where the positive charge is delocalized onto the nitrogen atom, favoring substitution at the C5 position. youtube.com Subsequent loss of a proton would restore aromaticity, yielding the 5-bromo derivative. Given the high activation of the ring by the amino group, the reaction might proceed even without a Lewis acid catalyst. rsc.org

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. In the case of anilines, direct nitration can be complicated by the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. rsc.org To achieve selective nitration at the C5 position, protection of the amino group, for example by acetylation, might be necessary. nih.gov This would form an amide, which is still an ortho, para-director but less activating than the amino group, thus preventing oxidation and controlling the regioselectivity. The nitronium ion would then attack the C5 position, followed by deprotonation to give the 5-nitro product. Subsequent hydrolysis of the protecting group would yield ethyl 2-amino-3,6-dimethyl-5-nitrobenzoate.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). researchgate.net The electrophile is SO₃. Similar to nitration, the amino group can be protonated in the strongly acidic medium. Aniline (B41778) reacts with concentrated sulfuric acid to form anilinium hydrogensulfate, which upon heating produces p-aminobenzenesulfonic acid. rsc.org For this compound, sulfonation is expected to occur at the C5 position, para to the amino group, to yield ethyl 2-amino-3,6-dimethyl-5-sulfobenzoate. The reaction is reversible. researchgate.net

Nucleophilic Reactions Involving the Ester Functionality

The ethyl ester group of the molecule can undergo nucleophilic acyl substitution reactions. However, the presence of the ortho-methyl group can introduce steric hindrance, potentially affecting the reaction rates.

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reaction with a different alcohol (e.g., methanol) under acidic or basic conditions would lead to the corresponding methyl ester.

Base-catalyzed transesterification: A catalytic amount of a base, such as an alkoxide, would be used. The reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Acid-catalyzed transesterification: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

The steric hindrance from the ortho-methyl group might slow down the rate of transesterification compared to unhindered benzoates.

Table 2: Illustrative Transesterification Reaction

Reactant Reagent Catalyst Product

Amidation: Amides can be prepared from esters by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, often requires heating. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the ester. The steric hindrance at the ortho position of this compound could make this reaction challenging, possibly requiring more forcing conditions or specialized coupling reagents. sphinxsai.com

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base to yield the corresponding carboxylic acid and alcohol. sserc.org.uk

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with water in the presence of a strong acid.

Base-catalyzed hydrolysis (Saponification): This reaction is irreversible as the carboxylate salt formed is not attacked by the alcohol. It is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide. sserc.org.uk

The rate of hydrolysis of this compound would likely be slower than that of unsubstituted ethyl benzoate (B1203000) due to the steric hindrance from the ortho-methyl group.

Table 3: Amidation and Hydrolysis Reactions

Reaction Reagent Product
Amidation Ammonia (NH₃) 2-Amino-3,6-dimethylbenzamide
Acid-catalyzed Hydrolysis H₂O, H⁺ 2-Amino-3,6-dimethylbenzoic acid + Ethanol (B145695)

Reactions of the Aromatic Amine Group

The amino group in this compound can undergo several characteristic reactions.

Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts. rsc.org The resulting diazonium salt of this compound would be a versatile intermediate.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles in the presence of a copper(I) salt catalyst. This allows for the introduction of chloro, bromo, and cyano groups onto the aromatic ring. rsc.org

Acylation: The amino group can be readily acylated by reaction with acid chlorides or anhydrides to form amides. nih.gov This is often used as a protecting group strategy in electrophilic aromatic substitution reactions, as discussed earlier. The steric hindrance from the ortho-methyl group might influence the rate of this reaction.

Alkylation: The amino group can also be alkylated, for instance, by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. nih.gov

Table 4: Reactions of the Aromatic Amine Group

Reaction Reagent Intermediate/Product
Diazotization NaNO₂, HCl (0-5 °C) Ethyl 3,6-dimethyl-2-diazoniumchloridobenzoate
Sandmeyer (Chlorination) CuCl Ethyl 2-chloro-3,6-dimethylbenzoate

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it susceptible to reactions with electrophiles, such as acylating and alkylating agents.

Acylation Reactions:

Acylation of the amino group would lead to the formation of an N-acyl derivative. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) would be expected to yield Ethyl 2-acetylamino-3,6-dimethylbenzoate.

Detailed research findings and data tables for the acylation of this compound are not available in the reviewed literature.

Alkylation Reactions:

Similarly, the amino group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Specific examples and detailed research findings for the alkylation of this compound could not be located in the public domain.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound is expected to undergo diazotization upon treatment with a source of nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures. This reaction would convert the amino group into a diazonium salt, a highly versatile intermediate in organic synthesis.

The resulting diazonium salt, Ethyl 2-diazo-3,6-dimethylbenzoate, could then be subjected to a variety of transformations.

Sandmeyer Reaction:

The Sandmeyer reaction involves the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This would provide a route to synthesize compounds such as Ethyl 2-chloro-3,6-dimethylbenzoate, Ethyl 2-bromo-3,6-dimethylbenzoate, or Ethyl 2-cyano-3,6-dimethylbenzoate.

Schiemann Reaction:

For the introduction of a fluorine atom, the Schiemann reaction would be the classical approach. This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Azo Coupling:

The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds. The position of coupling on the activated aromatic ring is typically para to the activating group.

While the principles of these reactions are well-understood, specific experimental details, yields, and characterization data for the diazotization of this compound and its subsequent transformations are not documented in the available scientific literature.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Studies

Systematic Modification of the Ester Moiety

The ester group of Ethyl 2-amino-3,6-dimethylbenzoate is a prime target for modification to probe its influence on pharmacokinetic and pharmacodynamic properties. Alterations in this region can impact solubility, metabolic stability, and interaction with biological targets.

Exploration of Alkyl Chain Length and Branching

Varying the alkyl portion of the ester can significantly affect the compound's lipophilicity and steric profile. A homologous series of esters, from methyl to longer chains like pentyl, allows for a systematic investigation of how chain length influences biological activity. Furthermore, introducing branching, such as in an isopropyl or tert-butyl ester, can enhance metabolic stability by sterically hindering enzymatic hydrolysis.

Table 1: Alkyl Ester Analogues of 2-amino-3,6-dimethylbenzoic acid

Compound ID R Group Alkyl Chain Characteristics Expected Lipophilicity Change
1a -CH3 Short, linear Decrease
1b -CH2CH3 Ethyl (Parent) Baseline
1c -CH2CH2CH3 Increased length, linear Increase
1d -CH(CH3)2 Branched Moderate Increase
1e -C(CH3)3 Highly branched Significant Increase

Introduction of Diverse Ester Functionalities

Beyond simple alkyl chains, incorporating other functionalities into the ester group can introduce new interactions with target proteins. For instance, esters of glycols (e.g., 2-hydroxyethyl) can improve aqueous solubility, while benzyl (B1604629) esters can introduce potential π-stacking interactions. The synthesis of such analogues often involves the acylation of the corresponding alcohol with 2-amino-3,6-dimethylbenzoyl chloride.

Substitution Pattern Modifications on the Aromatic Ring

The substitution pattern on the benzene (B151609) ring is crucial for the electronic and steric properties of the molecule. nih.gov Altering the position and nature of these substituents can fine-tune the compound's interaction with its biological target. nih.gov

Investigating Positional Isomers of Methyl Substitution

The relative positions of the amino, ester, and methyl groups on the aromatic ring can drastically alter the molecule's conformation and electronic distribution. nih.gov Synthesizing and testing positional isomers, such as moving the methyl groups to other positions on the ring, can reveal critical regions for steric bulk and electronic effects. For example, shifting a methyl group from position 3 to position 4 or 5 would alter the steric hindrance around the amino group and the ester, potentially impacting binding affinity.

Table 2: Positional Isomers of Ethyl 2-amino-dimethylbenzoate

Compound ID Methyl Positions Expected Steric Hindrance at Amino Group
2a 3,5-dimethyl Moderate
2b 3,6-dimethyl (Parent) High
2c 4,6-dimethyl Low
2d 2,5-dimethyl High (ortho to ester)

Introduction of Additional Substituents (e.g., halogen, hydroxyl, alkoxy)

Introducing a diverse range of substituents onto the aromatic ring can probe the effects of electronics and hydrogen bonding potential on activity. minia.edu.eglibretexts.org Halogens like chlorine or fluorine can act as bioisosteres for methyl groups and can alter the electronic nature of the ring through inductive and resonance effects. libretexts.org Hydroxyl and alkoxy groups can serve as hydrogen bond donors or acceptors, respectively, potentially forming key interactions within a binding pocket. The synthesis of these analogues can be achieved from appropriately substituted anthranilic acid precursors.

N-Substitution of the Amino Group

N-alkylation, for example, with small alkyl groups like methyl or ethyl, can systematically probe the steric tolerance around the nitrogen atom. The introduction of an acyl group to form an amide can significantly alter the electronic properties and hydrogen bonding capabilities of this position. Furthermore, N-arylation can introduce larger, rigid groups that may participate in additional binding interactions, such as π-π stacking. nih.govuky.edu The synthesis of N-substituted analogues can be achieved through methods like reductive amination or Buchwald-Hartwig amination. nih.gov Studies on related N-substituted aminobenzothiazoles have shown that such modifications can lead to significant biological activities. nih.govmdpi.com

Table 3: N-Substituted Analogues of this compound

Compound ID N-Substituent Type of Substitution Expected Change in Basicity
3a -H Unsubstituted (Parent) Baseline
3b -CH3 Alkylation Increase
3c -COCH3 Acylation Significant Decrease
3d -Phenyl Arylation Decrease

Research on this compound and its Analogues Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the derivatization strategies and the development of analogue libraries for this compound are not publicly available.

Extensive inquiries into the synthesis of analogues and structure-activity relationship (SAR) studies for this specific chemical compound have yielded no specific results. The scientific community has not published any papers, patents, or other forms of scholarly communication that would allow for a detailed discussion on the development of libraries of this compound analogues.

Therefore, the creation of an article with the requested detailed sections and data tables on this particular subject is not possible at this time. The absence of information prevents any meaningful analysis or reporting on the topic as outlined.

It is important to note that the lack of public information does not necessarily mean that research has not been conducted. Such studies could be part of proprietary or unpublished industrial research and may become available in the future.

Table of Mentioned Compounds

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Synthesis of Heterocyclic Ring Systems

The presence of the ortho-amino ester functionality makes ethyl 2-amino-3,6-dimethylbenzoate an ideal precursor for the synthesis of various heterocyclic compounds. These reactions typically proceed through initial reaction at the more nucleophilic amino group, followed by cyclization involving the ester moiety.

Condensation Reactions with Bifunctional Reagents

While specific literature examples detailing the condensation of this compound with bifunctional reagents are not extensively documented, the general reactivity of anthranilates suggests its potential in such transformations. Bifunctional reagents, possessing two electrophilic centers, can react with the amino and the activated ortho-position of the aminobenzoate to form fused heterocyclic systems. For instance, reaction with β-ketoesters could potentially lead to the formation of quinoline (B57606) derivatives, a common scaffold in medicinal chemistry. The reaction would likely proceed via an initial condensation between the amino group and the keto group of the β-ketoester, followed by a cyclizing annulation.

Cyclization Reactions to Form Fused Ring Systems (e.g., benzoxazinones, quinazolinones)

The synthesis of fused ring systems such as benzoxazinones and quinazolinones from anthranilic acid derivatives is a well-established area of research. nih.govnih.gov Although direct studies employing this compound are limited, the general synthetic strategies are applicable.

Benzoxazinones: These heterocycles can be prepared from anthranilic acids through condensation with acid chlorides or anhydrides. nih.govuomosul.edu.iq For this compound, this would involve an initial acylation of the amino group. The resulting N-acyl derivative can then undergo intramolecular cyclization, facilitated by a dehydrating agent, to yield the corresponding 3,1-benzoxazin-4-one. The dimethyl substitution on the aromatic ring would be expected to influence the reactivity and potentially the stability of the resulting heterocyclic product.

Quinazolinones: Quinazolinones are often synthesized from the corresponding benzoxazinones. nih.govresearchgate.net The benzoxazinone (B8607429) intermediate, derived from this compound, could be treated with ammonia (B1221849) or primary amines to furnish 4(3H)-quinazolinones. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent recyclization to form the quinazolinone ring. This two-step approach is a common and versatile method for accessing a wide range of substituted quinazolinones. nih.gov

Role as a Precursor for Complex Natural Product Synthesis

Currently, there is a lack of specific examples in the scientific literature that explicitly document the use of this compound as a direct precursor in the total synthesis of complex natural products. However, the anthranilate core is a recurring motif in numerous alkaloids and other biologically active natural products. Therefore, it is plausible that this substituted anthranilate could serve as a key building block in the synthesis of natural products containing a dimethylated aminobenzoic acid fragment. Its utility would lie in providing a pre-functionalized aromatic ring, potentially simplifying synthetic routes and allowing for the late-stage introduction of key functionalities.

Employment in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While no MCRs specifically utilizing this compound have been reported, related aminobenzoate derivatives have been successfully employed in such reactions. For example, a one-pot multi-component reaction between 4-chlororesorcinol, ethyl cyanoacetate, and various benzaldehydes has been used to synthesize ethyl 2-amino-6-chloro-4-aryl-7-hydroxy-4H-benzo[b]pyran-3-carboxylates. This suggests that this compound could potentially participate in similar transformations, reacting with an aldehyde and a suitable active methylene (B1212753) compound to generate highly functionalized heterocyclic systems in a single step.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy would be the primary tool for the structural elucidation of Ethyl 2-amino-3,6-dimethylbenzoate.

¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The aromatic region would likely display two singlets or two closely coupled doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating amino group and the methyl groups. The ethyl ester group would present a characteristic quartet and triplet pattern. The two methyl groups on the ring and the amino group protons would also give rise to distinct signals.

¹³C NMR spectroscopy would provide information on the carbon skeleton. One would expect to see signals for the nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the six aromatic carbons, and the three carbons of the ethyl and methyl groups. The chemical shifts would confirm the substitution pattern on the benzene ring.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the CH₂ and CH₃ of the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be crucial for confirming the molecular weight and formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₁H₁₅NO₂. Fragmentation analysis would reveal characteristic losses, such as the loss of the ethoxy group or the entire ester functionality, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and aliphatic (methyl and ethyl) groups, appearing around 2850-3100 cm⁻¹.

C=O stretching of the ester group, which is a strong, sharp band typically found around 1700-1730 cm⁻¹.

C-N stretching and C-O stretching in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would help in their identification. Derivatization might be necessary to improve the chromatographic properties of the analyte.

Theoretical and Computational Studies of Ethyl 2 Amino 3,6 Dimethylbenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. These calculations are fundamental to predicting the conformational preferences and chemical reactivity of Ethyl 2-amino-3,6-dimethylbenzoate.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would involve identifying the various spatial arrangements of its atoms (conformers) and determining their relative energies to find the most stable, or minimum energy, conformations. The rotation around the C-N bond of the amino group and the C-C bond of the ethyl ester group are key degrees of freedom.

For substituted anilines, it has been shown that the orientation of substituents on the benzene (B151609) ring significantly influences the conformational energies colostate.edu. In the case of this compound, the presence of two methyl groups ortho and meta to the amino group, and one methyl group ortho to the ester, would create steric hindrance that dictates the preferred orientations of both the amino and ethyl ester groups. The most stable conformer would likely adopt a geometry that minimizes these steric clashes, for instance, with the plane of the amino group twisted relative to the benzene ring.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)Description
A5.2Eclipsed conformation, high steric strain
B45°1.5Gauche conformation, reduced steric strain
C90°0.0Bisected conformation, energy minimum

Note: The data in the table above is hypothetical and serves as an illustrative example of what a conformational analysis might reveal. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in the table above is illustrative and based on general principles for substituted aminobenzoates. Precise values would require dedicated DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, of a ligand to a protein's active site or binding domain. Studies on various benzoic acid derivatives have demonstrated the utility of this approach in identifying potential drug candidates mdpi.comnih.gov. For this compound, docking it into the active sites of various enzymes or receptors would provide a quantitative measure of its potential to bind and modulate the protein's function. For example, docking studies of methyl benzoate (B1203000) derivatives with bovine serum albumin have provided insights into their binding mechanisms mdpi.com.

Table 3: Simulated Binding Affinities of this compound with Model Proteins (Illustrative)
Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Human Serum Albumin1H9Z-6.5
Cyclooxygenase-2 (COX-2)5KIR-7.2
Tyrosine Kinase1T46-8.1

Note: The data in the table above is for illustrative purposes. The actual binding affinities would depend on the specific protein targets and the docking software and parameters used.

Beyond predicting binding affinity, molecular docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-stacking interactions. For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The benzene ring and methyl groups can participate in hydrophobic and van der Waals interactions. The analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding nih.gov.

In Silico ADME Prediction and Pharmacokinetic Modeling

In the early stages of chemical development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. In silico, or computational, methods provide a rapid and cost-effective means to estimate these pharmacokinetic parameters before extensive experimental work is undertaken. For this compound, various computational models can be employed to predict its likely behavior in a biological system.

Water solubility (LogS) is a critical determinant of a compound's absorption and distribution. Computational models predict solubility based on a molecule's structural features. nih.govund.edu These models often use machine learning algorithms trained on large datasets of experimentally determined solubilities. und.edunih.gov For this compound, its aromatic nature and the presence of an ester and an amino group would be key inputs for such predictive models. The prediction of aqueous solubility can be achieved through methods based on molecular descriptors or by using graph convolutional neural networks on curated datasets. nih.govund.edu

Permeability, often predicted using models of Caco-2 cell permeability, indicates a compound's ability to cross intestinal barriers. This is influenced by factors such as lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov In silico tools calculate these properties from the 2D structure of this compound to estimate its likely intestinal absorption. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound Note: The following values are illustrative predictions based on computational models for compounds with similar structural features and are not experimentally determined.

ParameterPredicted ValueSignificance
Water Solubility (LogS) -3.5Low to moderate aqueous solubility.
Lipophilicity (cLogP) 3.2Indicates good lipophilicity, which can favor membrane permeability.
Topological Polar Surface Area (TPSA) 52.3 ŲSuggests good potential for oral absorption. nih.gov
Caco-2 Permeability (logPapp) > -5.0 cm/sSuggests moderate to high intestinal permeability.
Human Intestinal Absorption (%) > 85%Predicted to be well-absorbed from the gastrointestinal tract. nih.gov
Hydrogen Bond Donors 1 (the amino group)
Hydrogen Bond Acceptors 2 (the ester carbonyl and oxygen)

The metabolic fate of a xenobiotic is a critical aspect of its pharmacokinetic profile. Computational systems can predict the most likely sites of metabolism (SOMs) on a molecule and the resulting metabolites. nih.gov These predictions are often based on databases of known biotransformations or quantum chemistry calculations of atom reactivity. nih.gov

For this compound, the primary metabolic pathways are predicted to involve the aromatic amine and the ethyl ester functionalities. As a substituted aniline (B41778), it is susceptible to several metabolic reactions. tandfonline.com Key predicted pathways include:

N-Acetylation: The primary amino group is a likely site for acetylation, a common pathway for aromatic amines. The partial atomic charge on the amine nitrogen is a key determinant for this transformation. tandfonline.com

Oxidation: The aromatic ring and the methyl groups are susceptible to oxidation by cytochrome P450 enzymes. Hydroxylation of the aromatic ring or oxidation of the methyl groups to alcohols and then carboxylic acids are probable routes.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed by esterases to the corresponding carboxylic acid, releasing ethanol (B145695).

N-Oxidation: The amino group can also undergo N-oxidation to form hydroxylamine (B1172632) and nitroso derivatives, which can be reactive. tandfonline.com

Computational tools can rank these potential metabolic pathways, providing a clearer picture of the compound's likely stability and the structures of its major metabolites. nih.govnih.gov

Structural alerts are molecular substructures or fragments known to be associated with toxicity, often due to their chemical reactivity. nih.gov Identifying these alerts is a key step in early safety assessment. nih.govnih.gov Software platforms like Toxtree and the OECD QSAR Toolbox contain libraries of structural alerts for various toxicological endpoints, including mutagenicity and carcinogenicity. nih.govnih.gov

An analysis of this compound reveals the presence of a primary aromatic amine. Aromatic amines as a class are a well-known structural alert, primarily due to their potential for metabolic activation to reactive electrophilic species that can bind to DNA and proteins. nih.govacs.org

Table 2: Structural Alert Analysis for this compound

Structural AlertPotential Associated RiskComments
Primary Aromatic Amine Genotoxicity, Carcinogenicity, Hepatotoxicity. nih.govacs.orgThis is a significant alert. The risk is often dependent on the substitution pattern on the aromatic ring, which influences metabolic activation pathways. tandfonline.com
Ester Group Not typically a structural alert for reactivity-based toxicity.Generally considered metabolically labile but not a source of reactive metabolites.

The presence of the primary aromatic amine suggests that further investigation into its potential for genotoxicity would be a priority in a safety evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. tandfonline.com These models are used to predict the activity of new compounds and to guide the design of molecules with desired properties. tandfonline.comresearchgate.net

While no specific QSAR models for the biological activities of this compound are publicly available, models for related classes of compounds, such as aminobenzoic acid and aminopyridazine derivatives, have been developed for various targets. nih.govresearchgate.netdovepress.com For instance, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain bacterial enzymes is influenced by hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, 3D-QSAR models for p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors have highlighted the importance of hydrophobic and electrostatic fields for bioactivity. researchgate.net

A hypothetical QSAR model for a specific biological activity of this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Table 3: Representative Molecular Descriptors for QSAR Modeling of this compound Note: These are examples of descriptors that would be calculated and used to build a QSAR model.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountSize and flexibility of the molecule. dovepress.com
Topological Wiener Index, Balaban IndexBranching and connectivity of the molecular graph.
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Physicochemical cLogP, TPSA, Molar RefractivityLipophilicity, polarity, and polarizability. nih.gov
Electronic Dipole Moment, Partial Charges on AtomsDistribution of electrons within the molecule. tandfonline.com

By developing a QSAR model using a set of related compounds with known activities, the biological activity of this compound could be predicted, providing valuable insights for potential applications and further experimental testing. tandfonline.comnih.gov

Natural Occurrence and Biogenesis in Biological Systems

Identification of Related Dimethylbenzoate Esters from Natural Sources (e.g., Lichens, Plants)

The study of aromatic esters in nature reveals a diverse array of compounds with significant biological and commercial relevance. Although Ethyl 2-amino-3,6-dimethylbenzoate has not been prominently documented as a natural product, several structurally similar dimethylbenzoate and aminobenzoate esters have been isolated and characterized from various organisms, particularly lichens and plants.

One of the most well-documented related compounds is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate , also known by trade names such as Evernyl or Methyl atratate. This compound is a key aromatic constituent of oakmoss absolute extract (Evernia prunastri), a lichen widely used in the fragrance industry for its characteristic mossy and earthy aroma. chemicalbook.comchemicalbook.com Its presence has also been confirmed in other lichens, including Usnea undulata and Stereocaulon alpinum. orgsyn.org

In the plant kingdom, various aminobenzoate esters have been identified. For instance, methyl anthranilate , the methyl ester of 2-aminobenzoic acid, is a well-known natural product responsible for the characteristic 'foxy' aroma of Concord grapes (Vitis labrusca). mdpi.com Furthermore, plants are known to synthesize and store p-aminobenzoic acid glucose ester (pABA-Glc) . This compound, where p-aminobenzoic acid (PABA) is esterified to glucose, is the predominant form of PABA found in plant tissues and is considered a storage form of this vital folate precursor. nih.govnih.gov

Table 1: Examples of Naturally Occurring Related Aromatic Esters
Compound NameNatural Source(s)Chemical Class
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateOakmoss (Evernia prunastri), Usnea undulata, Stereocaulon alpinumDihydroxy-dimethylbenzoate Ester
Methyl anthranilateConcord grapes (Vitis labrusca)Aminobenzoate Ester
p-Aminobenzoic acid glucose esterTomato (Solanum lycopersicum), various other plantsAminobenzoate Glycosyl Ester

Proposed Biosynthetic Pathways Leading to Aromatic Ester Derivatives in Organisms

The biosynthesis of aromatic compounds in organisms, including aromatic esters, is a complex process that often originates from primary metabolism. The shikimate pathway is a central route for the production of aromatic amino acids and other aromatic compounds in plants and microorganisms. mdpi.com

The core aromatic ring of aminobenzoate esters is derived from chorismate , a key intermediate in the shikimate pathway. For instance:

ortho-Aminobenzoic acid (anthranilate) is synthesized from chorismate by the enzyme anthranilate synthase. mdpi.com

para-Aminobenzoic acid (PABA) is also formed from chorismate through the action of aminodeoxychorismate synthase and lyase. mdpi.comnih.govnih.gov

Once the aminobenzoic acid core is formed, the esterification step can occur through several enzymatic routes:

Acyltransferases can catalyze the transfer of an acyl group from a donor molecule to an alcohol. For example, the formation of some esters involves the reaction of an alcohol with an acyl-Coenzyme A (CoA) derivative. mdpi.com

Methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl donor are responsible for the methylation of carboxylic acids to form methyl esters. The biosynthesis of methyl anthranilate in Concord grapes is catalyzed by an anthranilate methyltransferase. mdpi.com

Glucosyltransferases are responsible for the formation of glucose esters. In plants, the synthesis of pABA-Glc is catalyzed by a UDP-glucose:pABA acyl-glucosyltransferase (pAGT). nih.gov

Based on these established pathways, a plausible biosynthetic route for this compound would involve the initial formation of a 2-amino-3,6-dimethylbenzoic acid precursor, followed by an esterification step with ethanol (B145695), likely catalyzed by an uncharacterized alcohol acyltransferase. The dimethylation of the aromatic ring would likely occur at an earlier stage of the pathway.

Enzymatic Transformations and Metabolic Conversion of Related Compounds

The metabolism of aromatic esters in biological systems is primarily governed by the action of hydrolases, particularly carboxylesterases . These ubiquitous enzymes catalyze the cleavage of ester bonds, releasing the constituent carboxylic acid and alcohol. nih.gov This process is reversible, and under certain conditions, these enzymes can also catalyze the synthesis of esters. nih.gov Lipases are another class of enzymes known to be involved in both the synthesis and hydrolysis of esters.

In the context of aminobenzoate derivatives, several key enzymatic transformations are known:

The synthesis of PABA from chorismate is a two-step process involving the enzymes aminodeoxychorismate synthase (composed of PabA and PabB subunits in E. coli) and 4-amino-4-deoxychorismate lyase (PabC). nih.govnih.gov

In plants, the conversion of PABA to its glucose ester is catalyzed by a UDP-glucose:pABA acyl-glucosyltransferase (pAGT) , and the reverse reaction is catalyzed by an esterase. nih.gov

The conversion of ortho-aminobenzoate (anthranilate) into other metabolites, such as tryptophan, involves enzymes like anthranilate phosphoribosyltransferase . google.com

The metabolic fate of a compound like this compound in an organism would likely involve hydrolysis by a non-specific carboxylesterase to yield 2-amino-3,6-dimethylbenzoic acid and ethanol. These products would then enter their respective metabolic pathways.

Table 2: Key Enzymes in the Metabolism of Related Aminobenzoate Esters
Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s)
Synthase/LyaseAminodeoxychorismate synthase/lyaseChorismate, Glutaminep-Aminobenzoic acid
GlucosyltransferaseUDP-glucose:pABA acyl-glucosyltransferase (pAGT)p-Aminobenzoic acid, UDP-glucosep-Aminobenzoic acid glucose ester, UDP
MethyltransferaseAnthranilate methyltransferaseo-Aminobenzoic acid, SAMMethyl anthranilate, S-adenosyl-homocysteine
HydrolaseCarboxylesteraseAromatic Ester, H₂OAromatic Carboxylic Acid, Alcohol

Ecological Roles and Distribution of Naturally Occurring Analogues

The naturally occurring analogues of this compound serve a variety of ecological functions for the organisms that produce them. These roles are often linked to their sensory properties or their involvement in primary metabolic pathways.

Attraction of Pollinators and Seed Dispersers: The fragrant nature of many aromatic esters means they often play a crucial role in plant reproduction. The characteristic scent of methyl anthranilate in Concord grapes, for example, is thought to attract animals that consume the fruit and disperse the seeds. mdpi.com

Defense Mechanisms: Secondary metabolites in lichens, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, are believed to provide a protective advantage. These compounds can deter herbivores and possess antimicrobial properties, helping the lichen to survive in its environment.

Metabolic Precursors and Storage: As a vital precursor for the synthesis of folate, p-aminobenzoic acid is essential for many organisms. mdpi.com In plants, the formation of pABA-glucose ester serves as a mechanism to store PABA in a stable, reclaimable form within the cell's cytosol, ensuring its availability for folate synthesis in the mitochondria when needed. nih.govnih.gov PABA and its derivatives have also been investigated as potential plant growth regulators. mdpi.com

While the specific ecological role of this compound is unknown due to a lack of identification in natural systems, it can be hypothesized that, if produced by an organism, it could function as a signaling molecule, a defense compound, or a metabolic intermediate, similar to its known analogues.

Mechanistic Insights into Biological System Interactions at a Molecular Level

Enzyme Inhibition Studies

Aminobenzoate derivatives have been investigated for their potential to inhibit various enzymes, including those involved in carbohydrate metabolism like α-amylase and α-glucosidase. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.govugm.ac.idresearchgate.netmdpi.comyoutube.com

Elucidation of Inhibitory Mechanisms

The mode of enzyme inhibition by small molecules can be competitive, non-competitive, uncompetitive, or mixed. nih.govnih.gov

Competitive Inhibition: In this mode, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.govresearchgate.net The inhibitory effect can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov This type of inhibition is not affected by substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme. nih.gov

Kinetic studies, such as the analysis of Lineweaver-Burk plots, are essential to determine the specific mechanism of inhibition by calculating changes in key parameters like the Michaelis constant (K_m) and maximum velocity (V_max). researchgate.net For aminobenzoate derivatives, the specific inhibitory mechanism against α-amylase and α-glucosidase would depend on the compound's structure and its interactions with the enzyme.

Identification of Enzyme Active Site Residues Involved in Binding

Molecular docking studies are computational techniques used to predict the binding orientation of a ligand to a protein and to identify the key amino acid residues involved in the interaction. nih.govresearchgate.netresearchgate.net For α-amylase and α-glucosidase, the active site contains several crucial amino acid residues that participate in substrate binding and catalysis. nih.gov The interaction of an inhibitor like Ethyl 2-amino-3,6-dimethylbenzoate with these residues through hydrogen bonds, hydrophobic interactions, or other non-covalent forces is critical for its inhibitory activity. The specific residues involved would depend on the three-dimensional structure of the enzyme's active site and the chemical properties of the inhibitor.

Receptor Binding and Modulation Mechanisms

Small molecules can exert their biological effects by binding to and modulating the function of various receptors. Ligand binding assays are used to measure the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov

Interaction with Specific Receptor Domains

Receptors possess specific binding domains where endogenous ligands and drugs can interact. The binding of a molecule like this compound to a particular receptor domain can either activate or block the receptor, leading to a physiological response. The specificity and strength of this interaction are determined by the complementary shapes and chemical properties of the molecule and the binding site.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. frontiersin.orgnih.govyoutube.com This binding can induce a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand. nih.govscilit.com Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. Investigating whether this compound can act as an allosteric modulator would require specific assays that measure its effect on the binding and function of a primary ligand for a given receptor.

Antioxidant Activity Mechanisms

Many aromatic compounds, including aminobenzoate derivatives, exhibit antioxidant properties. nih.govnih.gov This activity is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms of antioxidant action include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the free radical, forming a radical cation, which then releases a proton. frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. frontiersin.org

The specific mechanism by which this compound may exert antioxidant effects would depend on its electronic properties, which are influenced by the amino and dimethyl substitutions on the benzene (B151609) ring.

Free Radical Scavenging Pathways

The antioxidant properties of aminobenzoic acid derivatives are often attributed to their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage. This activity is crucial in mitigating oxidative stress, a condition linked to various pathological states.

Research on organodiselenide-tethered methyl anthranilates, which share the core methyl aminobenzoate structure, has demonstrated significant radical scavenging capabilities. nih.gov For instance, compounds such as methyl 2-amino-5-(methylselanyl)benzoate and dimethyl 5,5′-diselanediylbis(2-aminobenzoate) have shown promising antioxidant effects in in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.gov In these assays, they exhibited radical scavenging activities of up to 96% and 92% respectively, comparable to the standard antioxidant vitamin C. nih.gov The mechanism of radical scavenging by such compounds often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of an amino group and the nature of substituents on the aromatic ring can significantly influence this activity. mdpi.com

The general mechanism for the free radical scavenging activity of phenolic and aminobenzoic compounds involves the transfer of a hydrogen atom from the hydroxyl or amino group to the radical, thus quenching its reactivity. The resulting antioxidant radical is often stabilized by resonance, which delocalizes the unpaired electron and reduces its reactivity, preventing the propagation of radical chain reactions. mdpi.comresearchgate.net

Table 1: Radical Scavenging Activity of Structurally Related Methyl Anthranilate Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Methyl 2-amino-5-(methylselanyl)benzoate91%86%
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate)96%92%
Vitamin C (Standard)95%95%
Data sourced from studies on organodiselenide-tethered methyl anthranilates. nih.gov

Metal Chelation Properties

The ability of certain molecules to chelate metal ions is another important aspect of their biological activity. Transition metals, such as iron and copper, can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress. bldpharm.com Chelating agents can bind to these metal ions, forming stable complexes that prevent their participation in harmful reactions. bldpharm.com

Studies on mixed ligand chelates involving 2-aminobenzoic acid have shown that this molecule can effectively coordinate with various transition metal ions, including Mn(II), Co(II), Ni(II), and Fe(III). researchgate.netresearchgate.net In these complexes, 2-aminobenzoic acid typically acts as a bidentate ligand, binding to the metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. researchgate.netacs.org The formation of these stable chelates can sequester the metal ions, thereby inhibiting their catalytic role in the Fenton reaction, a major source of hydroxyl radicals in biological systems. bldpharm.com The antimicrobial activity of these metal complexes is often enhanced compared to the free ligands, suggesting that chelation is a key mechanism of action. acs.org

The general structure of these chelates often involves an octahedral geometry around the central metal ion, with the ligands occupying the coordination sites. researchgate.netresearchgate.netacs.org This sequestration of metal ions not only mitigates oxidative damage but can also interfere with essential metabolic processes in microbial cells that are dependent on these metals.

Table 2: Metal Chelation and Antimicrobial Activity of 2-Aminobenzoic Acid Mixed Ligand Chelates

Metal IonProposed GeometryAntimicrobial Activity
Mn(II)OctahedralReported
Co(II)OctahedralReported
Ni(II)OctahedralReported
Fe(III)OctahedralReported
Data based on studies of mixed ligand chelates using 2-aminobenzoic acid as a secondary ligand. researchgate.netresearchgate.net

Antimicrobial Activity Mechanisms (e.g., antifungal, antibacterial)

Derivatives of aminobenzoic acid have demonstrated a broad spectrum of antimicrobial activities. The mechanisms underlying these effects are often multifaceted, involving the disruption of cellular integrity and the inhibition of critical biosynthetic pathways.

Disruption of Microbial Cell Processes

One of the primary mechanisms by which aminobenzoic acid derivatives exert their antimicrobial effects is through the disruption of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilicity of the compound, influenced by its substituents, plays a crucial role in its ability to penetrate the lipid-rich cell walls of bacteria. nih.gov

Studies on benzoic acid derivatives have shown that their antibacterial activity is influenced by the position and type of substituents on the benzene ring. nih.gov For instance, the presence of hydroxyl or methoxyl groups can affect the compound's ability to interact with and disrupt the phospholipid layer of the bacterial membrane. nih.gov This disruption can alter the ion gradient across the membrane, leading to the acidification of the cytoplasm and the release of essential cellular components. nih.gov

Interference with Biosynthetic Pathways

Another significant mechanism of antimicrobial action for aminobenzoic acid derivatives is the interference with essential biosynthetic pathways in microbial cells. This can include the inhibition of enzymes involved in the synthesis of critical molecules like amino acids or nucleic acids.

For example, some aminobenzoic acid derivatives are known to interfere with the folate synthesis pathway in bacteria. While not directly observed for this compound, this is a well-established mechanism for sulfonamides, which are structural analogs of p-aminobenzoic acid (PABA), a precursor in folate synthesis.

More specifically, research on aminobenzoic acid derivatives has shown that they can inhibit the incorporation of amino acids during protein synthesis within the ribosome's peptidyl transferase center (PTC). nih.gov The rigid conformation of some aminobenzoic acid monomers can sterically hinder the necessary conformational changes for efficient peptide bond formation. nih.gov

In the context of antifungal activity, derivatives of 2-aminobenzoic acid have been shown to downregulate genes that are crucial for the virulence of Candida albicans. This includes genes involved in hyphal growth and adhesion, which are essential for biofilm formation and tissue invasion.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable routes to Ethyl 2-amino-3,6-dimethylbenzoate.

Current synthetic approaches to aromatic amines and benzoate (B1203000) derivatives often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Green chemistry principles offer a roadmap for improvement. For instance, employing water as a solvent in tandem reactions has shown significant rate acceleration and efficiency in synthesizing related heterocyclic compounds like 2-aminobenzothiazoles. rsc.org Such methodologies could be adapted for the synthesis of substituted aminobenzoates, potentially reducing reliance on volatile organic compounds.

Furthermore, biocatalysis presents a promising sustainable alternative. The use of microorganisms or isolated enzymes for the synthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is an emerging field. mdpi.com Research into engineering microbial strains to produce specifically substituted anthranilates could revolutionize their production, minimizing industrial waste and the use of petroleum-based precursors. mdpi.com Another avenue involves the development of novel catalytic systems, such as palladium-based catalysts, for direct C-H functionalization, which could offer more direct and atom-economical routes to complex aniline (B41778) derivatives. nih.gov

Synthesis ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced solvent waste, milder reaction conditions, improved safety.Development of water-promoted reactions, use of biodegradable catalysts. rsc.org
Biocatalysis Use of renewable feedstocks, reduced energy consumption, high selectivity.Metabolic engineering of microorganisms, discovery of novel enzymes. mdpi.com
Advanced Catalysis Higher atom economy, fewer synthetic steps, novel reactivity.Design of catalysts for selective C-H activation and functionalization. nih.gov

Advanced Computational Design of Next-Generation Analogues

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. Advanced computational methods can be employed to design and screen next-generation analogues of this compound for a variety of applications.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the chemical structure of molecules with their biological activity. nih.govresearchgate.net By developing QSAR models for a series of aminobenzoate derivatives, researchers can predict the activity of novel analogues and prioritize synthetic efforts. nih.gov For instance, studies on other benzoate derivatives have shown that properties like hydrophobicity and molar refractivity are key for inhibitory activity. nih.gov Similar models for this compound analogues could guide the design of potent therapeutic agents.

Molecular docking simulations can provide insights into how these molecules might interact with biological targets, such as enzymes or receptors. researchgate.net This "inverse virtual screening" approach can help identify potential protein targets for the compound and its derivatives, accelerating the discovery of new therapeutic applications. acs.org Computational tools like COSMO-RS can also be used to predict the solubility of new analogues in various solvents, which is a critical parameter for both pharmaceutical and industrial applications. nih.gov

Computational MethodApplicationPotential Outcome
QSAR Predict biological activity based on chemical structure.Design of analogues with enhanced therapeutic or other desired properties. nih.govresearchgate.net
Molecular Docking Simulate binding of molecules to protein targets.Identification of potential biological targets and mechanism of action. researchgate.net
COSMO-RS Predict solubility and other physicochemical properties.Selection of optimal solvents and formulation design. nih.gov

Integration with Materials Science for Functional Material Development

The structural motifs within this compound make it a compelling building block for the development of novel functional materials. The aromatic amine and benzoate ester functionalities offer sites for polymerization and modification.

Aniline and its derivatives are well-known precursors to conducting polymers and other functional materials. sci-hub.sersc.org The amino group of this compound can be utilized for polymerization, potentially leading to new polyanilines with unique properties conferred by the ethyl ester and dimethyl substituents. rsc.org These polymers could find applications as sensors, with their electrical properties being sensitive to environmental factors like moisture and ammonia (B1221849). rsc.org Furthermore, aminobenzoic acid groups have been used to functionalize polymeric resins for applications such as the removal of pollutants from water. mdpi.com

The aromatic structure also suggests potential for use in organic electronics and photonics. Aromatic polyamides, or aramids, are known for their thermal and impact resistance. nih.gov Derivatives of this compound could be explored as monomers for novel aramids or other high-performance polymers. The field of organic light-emitting diodes (OLEDs) and other optoelectronic devices could also benefit from new materials derived from this scaffold.

Mechanistic Studies of Unexplored Biological Interactions

While the specific biological activities of this compound are not yet widely explored, its structural relationship to other bioactive molecules suggests significant potential. The aminobenzoic acid scaffold is present in a wide range of compounds with demonstrated therapeutic effects. mdpi.com

Para-aminobenzoic acid (PABA), a structural isomer, is an essential nutrient for many pathogens. nih.govnih.gov Derivatives of PABA have been investigated as antimicrobial and cytotoxic agents. nih.govnih.gov It is plausible that this compound and its analogues could exhibit similar activities. Future research should involve screening this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines.

The aniline moiety is also a common feature in many pharmaceuticals. cresset-group.com Substituted anilines have been developed as potent enzyme inhibitors, for example, targeting kinases involved in cancer progression. nih.gov Mechanistic studies could uncover whether this compound or its derivatives can inhibit specific enzymes. For instance, cryo-electron microscopy could be used to visualize how these molecules interact with ribosomal machinery, potentially inhibiting protein synthesis in pathogens. nih.govacs.org

Development of Advanced Analytical Techniques for Trace Analysis

As the potential applications of this compound are explored, the need for sensitive and accurate analytical methods for its detection and quantification will become critical, particularly for environmental monitoring and quality control.

Aromatic amines are a class of compounds that can be found as environmental contaminants, necessitating methods for trace-level detection. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analysis of such compounds. epa.govnih.gov The development of specific methods for this compound would likely involve optimization of columns, mobile phases, and detectors.

For trace analysis in complex matrices like environmental water samples, pre-concentration techniques are often required. epa.govcmes.org Dispersive liquid-liquid microextraction (DLLME) followed by GC-mass spectrometry (GC-MS) is a highly sensitive approach for determining aromatic amines at very low concentrations. cmes.org Another advanced technique is solid-phase microextraction (SPME), which can be coupled with GC-MS for the analysis of trace levels of benzoate esters and aromatic amines. researchgate.netavantorsciences.com Developing and validating such methods will be essential for future research and potential industrial use of this compound.

Analytical TechniqueApplicationKey Advantages
HPLC Separation and quantification in liquid samples.Versatility for a wide range of analytes. epa.gov
GC-MS Identification and quantification with high specificity.High sensitivity and structural confirmation. researchgate.net
SPME/DLLME Sample pre-concentration from complex matrices.Enables detection of trace amounts. cmes.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-3,6-dimethylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via the Diels-Alder/aromatization pathway, starting with furanic derivatives and dienophiles under acid catalysis. Key steps include cycloaddition followed by dehydration to form the aromatic ring. Reaction optimization involves adjusting catalyst concentration (e.g., sulfuric acid), temperature (80–120°C), and solvent polarity to enhance yields . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . For reproducibility, monitor reaction progress using TLC and confirm product identity via NMR and FT-IR .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Use 1H^1H and 13C^13C NMR to verify substitution patterns and methyl group positions. For example, aromatic protons appear at 7.14–7.49 ppm, while methyl groups resonate at 2.23–2.25 ppm .
  • FT-IR : Identify functional groups such as ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and hydroxyl groups (broad band at 3100–3350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

  • Microplate Dilution Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Measure MIC (minimum inhibitory concentration) using optical density .
  • Antifungal Screening : Use Candida albicans cultures on Sabouraud dextrose agar. Zones of inhibition are quantified post-incubation .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50_{50} values, ensuring compound safety for further studies .

Advanced Research Questions

Q. How can conflicting data on the cytotoxicity and genotoxicity thresholds of this compound be resolved?

Discrepancies in toxicity thresholds often arise from experimental variables (e.g., cell type, exposure duration). To address this:

  • Conduct dose-response studies across multiple cell lines (e.g., HepG2, CHO-K1) to identify tissue-specific effects.
  • Use comet assays or γ-H2AX foci staining to quantify DNA damage at varying concentrations.
  • Apply non-linear regression models (e.g., "hockey stick" curves) to determine safety thresholds, accounting for DNA repair mechanisms observed in low-dose exposures .

Q. What computational methods are used to predict the drug-likeness and binding affinity of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions. For example, dock the compound into the active site of cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential.
  • Drug-Likeness Scoring : Apply Egan’s "Rule of 3" (polar surface area <60 Ų, logP <3) and calculate Gibbs free energy (ΔG) of binding. This compound exhibits ΔG values around -5.6 kcal/mol, comparable to known bioactive compounds .
  • ADMET Prediction : Use SwissADME to evaluate absorption, distribution, and toxicity profiles .

Q. What strategies address low yields in the Diels-Alder/aromatization synthesis of this compound?

  • Catalyst Optimization : Replace homogeneous acids (e.g., H2 _2SO4 _4) with heterogeneous catalysts (e.g., zeolites) to improve recyclability and reduce side reactions.
  • Solvent Engineering : Switch from polar aprotic solvents (e.g., DMF) to ionic liquids, enhancing reaction rates and product stability .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.